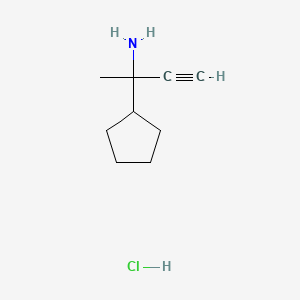

2-cyclopentylbut-3-yn-2-amine hydrochloride

Description

Broader Significance of Alkyne-Amine Architectures in Synthetic Chemistry

Alkyne-amine architectures are of considerable importance in synthetic chemistry due to their versatility as building blocks for more complex molecules. fastercapital.com The presence of the electron-rich triple bond and the nucleophilic amine group allows for a wide array of chemical modifications. solubilityofthings.comstudysmarter.co.uk These structures are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials. solubilityofthings.com

The synthesis of alkynylated amines has evolved significantly over the years. One of the most prominent and straightforward methods for their preparation is the three-component reaction of an aldehyde, an amine, and a terminal alkyne, often referred to as the A³ coupling reaction. researchgate.net This method has been refined with the use of various transition-metal catalysts, including copper, gold, and cobalt, which facilitate the efficient formation of propargylamines. researchgate.net The development of such catalytic systems has been a crucial step in making these valuable compounds more accessible for research and industrial applications.

The chemical versatility of alkyne-amine functional groups stems from the unique properties of both the alkyne and amine moieties. Alkynes are characterized by a linear geometry due to the sp hybridization of the carbon atoms in the triple bond. solubilityofthings.comwikipedia.org This triple bond consists of one strong sigma bond and two weaker pi bonds, making it a region of high electron density and thus susceptible to a variety of addition reactions. studysmarter.co.ukwikipedia.org

Amines are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. wikipedia.orgbritannica.com The nitrogen atom in an amine has a lone pair of electrons, which imparts basic and nucleophilic properties to the molecule. wikipedia.org

The juxtaposition of these two functional groups in an alkyne-amine architecture allows for a rich and diverse range of chemical transformations. The alkyne can undergo reactions such as hydrogenation, halogenation, and cycloadditions, while the amine can participate in nucleophilic substitutions, acylations, and salt formation. fastercapital.commasterorganicchemistry.com

Rationale for In-Depth Academic Investigation of 2-Cyclopentylbut-3-yn-2-amine Hydrochloride

While the broader class of alkyne-amines has been extensively studied, specific compounds like this compound remain largely unexplored. This lack of detailed research presents a unique opportunity for new discoveries.

This compound belongs to the but-3-yn-2-amine (B1312585) class of compounds. This class is characterized by a four-carbon chain with a terminal alkyne and an amine group at the second carbon position. The parent compound, but-3-yn-2-amine, serves as a fundamental building block, and variations in the substituents on the amine and the carbon bearing the amine group can lead to a wide range of derivatives with potentially different properties and reactivities. nih.govmolbase.comnih.gov

Table 1: Physicochemical Properties of But-3-yn-2-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| But-3-yn-2-amine | C₄H₇N | 69.11 nih.gov |

| (But-3-yn-2-yl)(methyl)amine | C₅H₉N | 83.13 nih.gov |

| 2-Cyclopentylbut-3-yn-2-amine | C₉H₁₅N | 137.22 |

This table is interactive. Click on the headers to sort the data.

The limited available information on this compound suggests that its chemical space is largely unexplored. The presence of a bulky cyclopentyl group attached to the carbon atom bearing the amine and the terminal alkyne could lead to unique steric and electronic effects, influencing its reactivity in predictable and unpredictable ways. A novel transformation of primary amines to N-monoalkylhydroxylamines has been described, which could be a potential area of investigation for this compound. researchgate.netelsevierpure.com The potential for novel enzymatic methods for imine synthesis from primary amines also presents an interesting research avenue. mdpi.com

Further research into this compound could uncover new synthetic methodologies, catalysts, or materials with valuable properties. The exploration of such under-researched molecules is crucial for expanding the toolkit of synthetic chemists and for the discovery of new chemical entities with potential applications in various scientific disciplines. The synthesis of novel amidines via one-pot three-component reactions is another area where this compound could be utilized. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclopentylbut-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-3-9(2,10)8-6-4-5-7-8;/h1,8H,4-7,10H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDFNVNLHJQZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentylbut 3 Yn 2 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-cyclopentylbut-3-yn-2-amine hydrochloride, a suite of one-dimensional and multi-dimensional NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals, and to establish through-bond and through-space correlations.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Multi-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra of this compound. These experiments resolve overlapping signals and reveal the intricate network of scalar couplings within the molecule.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this experiment would reveal correlations between the methine proton of the cyclopentyl group and its adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu This is a powerful technique for assigning carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the HMBC spectrum would show correlations from the methyl protons to the quaternary carbon and the cyclopentyl methine carbon.

An illustrative summary of expected NMR data is presented below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Methyl (CH₃) | 1.50 (s, 3H) | 25.0 | C-quaternary, C-cyclopentyl methine |

| Cyclopentyl (CH) | 2.10 (m, 1H) | 45.0 | C-methyl, C-quaternary |

| Cyclopentyl (CH₂) | 1.60-1.80 (m, 8H) | 28.0, 30.0 | C-cyclopentyl methine |

| Acetylenic (CH) | 2.50 (s, 1H) | 75.0 | C-quaternary |

| Quaternary (C) | - | 55.0 | - |

| Acetylenic (C) | - | 85.0 | - |

Advanced Coupling Pattern Analysis

A detailed analysis of the coupling constants (J-couplings) in the high-resolution ¹H NMR spectrum provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the molecule's conformation. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from the number of neighboring protons and the magnitude of their coupling. For the cyclopentyl ring, the complex multiplet patterns of the methylene and methine protons would be analyzed to determine the preferred ring pucker and the orientation of the substituent.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as ring flipping of the cyclopentyl group or restricted rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. These changes can be analyzed to determine the energy barriers for conformational interconversions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used for the precise mass determination of molecules, which allows for the elucidation of their elemental composition. fiu.edu

Precise Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. fiu.edu This precision allows for the determination of the elemental formula of the parent ion of 2-cyclopentylbut-3-yn-2-amine, as different elemental compositions will have slightly different exact masses.

An illustrative HRMS analysis is shown below:

| Ion | Calculated Exact Mass | Measured Exact Mass | Elemental Composition |

| [M+H]⁺ | 138.1277 | 138.1279 | C₉H₁₆N⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Common fragmentation pathways for amine-containing compounds often involve the loss of small neutral molecules or radicals. For 2-cyclopentylbut-3-yn-2-amine, characteristic fragmentation could include the loss of the cyclopentyl group or cleavage adjacent to the nitrogen atom.

Analysis of Collision Cross Section (CCS) Data

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. wikipedia.org The Collision Cross Section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it interacts with the buffer gas. CCS values are highly characteristic and reproducible, serving as a valuable molecular identifier alongside mass-to-charge ratio (m/z) and retention time to increase confidence in compound identification, especially in complex matrices. researchgate.net

While experimental CCS data for this compound are not widely published, predictive models offer valuable insights into its expected ion mobility characteristics. arxiv.org Computational tools can calculate theoretical CCS values for various adducts of the parent molecule, 2-cyclopentylbut-3-yn-2-amine. These predicted values are instrumental in building searchable libraries for the identification of small molecules. uni.luresearchgate.net The predicted CCS values for different ionic adducts of 2-cyclopentylbut-3-yn-2-amine are detailed in the table below.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.12773 | 136.3 |

| [M+Na]⁺ | 160.10967 | 144.2 |

| [M-H]⁻ | 136.11317 | 137.6 |

| [M+NH₄]⁺ | 155.15427 | 156.6 |

| [M+K]⁺ | 176.08361 | 140.7 |

| [M+H-H₂O]⁺ | 120.11771 | 125.2 |

| [M+HCOO]⁻ | 182.11865 | 151.9 |

The unique CCS value for the protonated molecule ([M+H]⁺), in particular, serves as a specific identifier that can help distinguish it from isomers or isobars during analysis.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. americanpharmaceuticalreview.com

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its two primary functional groups: the terminal alkyne and the primary amine salt.

The terminal alkyne group (C≡C-H) gives rise to two distinct and highly characteristic vibrations:

C≡C Stretch: This vibration typically appears in a relatively "silent" region of the Raman spectrum, making it an excellent diagnostic peak. nih.gov For terminal alkynes, this signal is found around 2100 cm⁻¹. rsc.orgresearchgate.net While strong and sharp in the Raman spectrum, the corresponding absorption in the infrared spectrum is often very weak. nih.govresearchgate.net

≡C-H Stretch: The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen atom produces a sharp, strong band in both IR and Raman spectra, typically located around 3300 cm⁻¹.

The primary amine hydrochloride group (-NH₃⁺) exhibits several characteristic vibrations:

N-H⁺ Stretch: In the solid state, the stretching vibrations of the N-H bonds in the ammonium group are significantly influenced by strong hydrogen bonding with the chloride anion. This results in a very broad and intense absorption envelope in the IR spectrum, typically spanning the region from 3200 cm⁻¹ down to 2800 cm⁻¹. cdnsciencepub.comresearchgate.net This broad feature often overlaps with C-H stretching vibrations.

N-H⁺ Bending: The asymmetric and symmetric bending (or deformation) modes of the -NH₃⁺ group give rise to distinct peaks. The asymmetric bend is typically found between 1625-1560 cm⁻¹, while the symmetric bend appears in the 1550-1500 cm⁻¹ range. spectroscopyonline.com

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium, Sharp |

| Terminal Alkyne | C≡C Stretch | ~2100 | Weak to Very Weak | Strong, Sharp |

| Amine Hydrochloride | N-H⁺ Stretch | 3200-2800 | Strong, Very Broad | Medium, Broad |

| Amine Hydrochloride | N-H⁺ Asymmetric Bend | 1625-1560 | Medium | Weak |

| Amine Hydrochloride | N-H⁺ Symmetric Bend | 1550-1500 | Medium | Weak |

Vibrational spectroscopy can provide valuable information about the conformational preferences and intermolecular forces within a sample. rsc.orgrsc.org The frequencies of vibrational modes are sensitive to the local molecular environment. ustc.edu.cn For a flexible molecule like this compound, different rotational conformations (rotamers) could theoretically exist, which may lead to the appearance of additional shoulders or split peaks in the spectrum, particularly in the fingerprint region.

More significantly, the vibrational spectra provide direct evidence of the strong intermolecular interactions present in the solid state. The pronounced broadening of the N-H⁺ stretching bands is a classic indicator of a robust hydrogen-bonding network. cdnsciencepub.com In the crystalline form of this compound, the positively charged ammonium group (-NH₃⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as the acceptor. The strength of these N-H⁺···Cl⁻ interactions causes a significant red-shift (shift to lower frequency) and broadening of the N-H stretching vibrations compared to a non-hydrogen-bonded amine. researchgate.net

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular geometry, bond parameters, and intermolecular interactions. researchgate.net

While a specific, publicly available crystal structure for this compound was not identified, the expected molecular geometry can be inferred from established principles and data from analogous structures. The structure would feature:

A central quaternary carbon atom bonded to a methyl group, a cyclopentyl group, the terminal ethynyl group, and the amine group.

The cyclopentyl ring would likely adopt a non-planar conformation, such as an envelope or twist form, to minimize steric strain.

The alkyne functional group (C≡C-H) is linear, with bond angles around the sp-hybridized carbons close to 180°.

The ammonium group (-NH₃⁺) would exhibit a tetrahedral geometry around the nitrogen atom, with H-N-H and C-N-H bond angles of approximately 109.5°.

Precise bond lengths and angles would be determined from the diffraction data, confirming standard values for C-C, C-N, C≡C, and C-H bonds, and revealing any minor distortions caused by the crystalline environment.

The crystal structure of an amine hydrochloride is primarily dictated by the powerful electrostatic and hydrogen-bonding interactions between the ammonium cations and chloride anions. mdpi.com In the solid state of this compound, a well-defined hydrogen bonding network is expected to be the dominant feature of the crystal packing.

The three acidic protons of the -NH₃⁺ group serve as effective hydrogen bond donors, while the chloride ion is an excellent hydrogen bond acceptor. nih.gov This typically results in the formation of an extensive network of N-H⁺···Cl⁻ hydrogen bonds. researchgate.net These interactions are strong and directional, organizing the ions into specific motifs such as chains, sheets, or a three-dimensional lattice. nih.govnih.gov The packing of the bulky and nonpolar cyclopentyl groups would then be arranged to fill the remaining space in the crystal lattice, governed by weaker van der Waals forces. The specific arrangement would determine the crystal system, space group, and unit cell dimensions of the compound.

Polymorphism Studies of the Hydrochloride Salt

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science, as different polymorphs can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability, which are crucial for the development of active pharmaceutical ingredients.

Despite the importance of such studies, to date, no published articles or database entries have detailed the systematic investigation of different crystalline forms of this compound. Consequently, there is no experimental data available regarding its potential polymorphs, their crystallographic parameters, or the conditions under which different forms might be produced. Standard analytical techniques typically employed in polymorphism studies, such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., infrared and Raman spectroscopy), have not been reported in the context of characterizing different crystalline structures of this specific compound.

The lack of information on the polymorphic behavior of this compound indicates a significant gap in the scientific understanding of its solid-state properties. Future research in this area would be invaluable for a complete physicochemical characterization of this compound. Such studies would typically involve:

Polymorph Screening: A systematic search for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure.

Structural Characterization: Elucidation of the crystal structures of any identified polymorphs using single-crystal and powder X-ray diffraction techniques.

Physicochemical Analysis: A thorough investigation of the thermodynamic relationships between different polymorphs and their relative stabilities using techniques like DSC and thermogravimetric analysis (TGA).

Spectroscopic Fingerprinting: Characterization of each polymorphic form using vibrational spectroscopy to identify unique spectral features.

Until such studies are conducted and their findings are published, the scientific community's knowledge regarding the polymorphism of this compound remains limited.

Synthetic Applications and Utility of 2 Cyclopentylbut 3 Yn 2 Amine Hydrochloride As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structural motif of 2-cyclopentylbut-3-yn-2-amine, featuring a quaternary carbon center adjacent to the nitrogen atom and a terminal alkyne, makes it a valuable precursor for the synthesis of intricate molecular architectures. Propargylamines, in general, are recognized as crucial intermediates for creating a diverse range of organic compounds, including biologically active molecules and natural products. researchgate.netresearchgate.netnih.gov

The dual functionality of propargylamines serves as a powerful tool for the construction of various heterocyclic systems. researchgate.netresearchgate.net The terminal alkyne can participate in numerous cyclization reactions, while the amine group can act as a nucleophile or be incorporated into the heterocyclic ring. This reactivity allows for the synthesis of a wide range of N-heterocycles. mdpi.com

Pyrroles and Quinolines: Propargylamines are known precursors for the synthesis of substituted pyrroles and quinolines. researchgate.netnih.gov Cyclization reactions, often catalyzed by transition metals, can be employed to construct these aromatic heterocyclic frameworks. For instance, intramolecular cyclization of N-propargylic β-enaminones can yield functionalized pyrroles. researchgate.net

Oxazoles and Imidazoles: The propargylamine (B41283) moiety can be a key component in the synthesis of oxazoles and imidazoles. researchgate.netresearchgate.net For example, the reaction of propargylamines with carbon dioxide in the presence of a palladium catalyst can lead to the formation of oxazolidinones, which are valuable heterocyclic structures. acs.org Similarly, multicomponent reactions involving propargylamines can be utilized to construct substituted imidazoles. tandfonline.comrsc.org

Other Heterocycles: The versatility of propargylamines extends to the synthesis of other heterocyclic systems such as indolizines, phenanthrolines, and pyrrolidines. researchgate.netresearchgate.net The specific reaction conditions and co-reactants can be tailored to direct the synthesis towards the desired heterocyclic scaffold.

The following table summarizes some of the heterocyclic systems that can potentially be synthesized from propargylamine precursors.

| Heterocyclic System | General Synthetic Approach |

| Pyrroles | Intramolecular cyclization of N-propargylic β-enaminones |

| Quinolines | Metal-catalyzed cyclization reactions |

| Oxazolidinones | Palladium-catalyzed reaction with carbon dioxide |

| Imidazoles | One-pot multicomponent reactions |

Propargylamines are valuable intermediates in the total synthesis of natural products. researchgate.netnih.gov Their ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions makes them suitable for constructing the complex carbon skeletons of natural products. The presence of the alkyne group also allows for further functionalization through reactions such as click chemistry, which is a powerful tool in complex molecule synthesis.

While direct examples of the use of 2-cyclopentylbut-3-yn-2-amine hydrochloride in natural product synthesis are not documented, the general utility of the propargylamine scaffold suggests its potential as a building block in synthetic routes to various natural products.

Development of Novel Catalytic Systems Utilizing the Amine Moiety (e.g., Ligands for Metal Catalysts)

The amine group in this compound can serve as a coordination site for metal ions, opening up the possibility of its use as a ligand in catalysis. Propargylamine-based ligands can be designed to influence the stereoselectivity and reactivity of metal-catalyzed transformations.

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the unique electronic and steric properties of ligands play a crucial role in the performance of metal catalysts. The cyclopentyl group and the quaternary carbon center in the target molecule would impart specific steric bulk that could be advantageous in certain asymmetric catalytic reactions. While specific applications of this compound as a ligand are yet to be reported, the broader class of propargylamines has been explored in catalyst development. researchgate.net

Role in Materials Science and Polymer Chemistry (e.g., Monomer for Specialty Polymers, Cross-linking Agent)

The presence of a reactive alkyne group makes this compound a potential monomer for the synthesis of specialty polymers. The polymerization of propargylamines can lead to polymers with interesting electronic and optical properties. sci-hub.st For example, propargylamines have been used to create polymers containing porphyrin fragments, which exhibit interesting photochemical properties. revmaterialeplastice.roindexcopernicus.com

Furthermore, propargylamines can be incorporated into benzoxazine (B1645224) resins, where the propargyl group can lower the polymerization temperature and enhance the thermal stability of the resulting thermosets. rsc.orgrsc.org The dual functionality of the molecule could also allow it to act as a cross-linking agent, introducing specific properties into a polymer network.

Application in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)

While the direct application of this compound in supramolecular chemistry is not well-documented, its structural features suggest potential in this field. The amine group can participate in hydrogen bonding, a key interaction in supramolecular assembly. The alkyne group can also engage in non-covalent interactions or be used as a reactive handle to attach the molecule to larger supramolecular structures. For instance, propargylamine has been used in the synthesis of fluorescent macrocycles through 1,3-dipolar cycloaddition reactions, demonstrating its utility in constructing complex, self-assembling systems. fishersci.com

Design and Synthesis of Chemically-Oriented Molecular Probes (e.g., for Reaction Mechanism Studies)

The unique reactivity of the propargylamine moiety can be exploited in the design of molecular probes for studying reaction mechanisms. The alkyne group can act as a reporter, for example, through click chemistry with an azide-functionalized fluorescent dye or biotin (B1667282) tag. This would allow for the visualization or isolation of intermediates and products in a chemical reaction. A propargylamine-selective dual fluorescence turn-on system has been developed for post-synthetic DNA labeling, showcasing the potential of this functional group in the development of chemical probes. nih.gov

Conclusion and Future Research Directions on 2 Cyclopentylbut 3 Yn 2 Amine Hydrochloride

Synopsis of Key Academic Findings and Contributions

Research into 2-cyclopentylbut-3-yn-2-amine hydrochloride is situated within the larger context of propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety. Propargylamines are valuable synthetic intermediates in organic chemistry. They serve as precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including oxazoles, imidazoles, and quinolines.

The synthesis of propargylamines is most commonly achieved through multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine) and KA² coupling (ketone, alkyne, amine). These methods are favored for their efficiency and atom economy. Specifically for this compound, its synthesis would likely involve a KA² coupling reaction, given its tertiary amine structure derived from a ketone precursor.

While direct academic literature focusing exclusively on this compound is not abundant, the existing body of research on analogous compounds provides a solid foundation for understanding its chemical behavior and potential. The hydrochloride salt form suggests improved stability and solubility in aqueous media, which is a common strategy for handling amine compounds.

Identification of Remaining Challenges and Unresolved Questions

Despite the general understanding of propargylamine (B41283) synthesis, several challenges and unanswered questions remain, particularly for compounds like this compound.

Synthetic Efficiency: A primary challenge lies in the reactivity of ketones compared to aldehydes in multicomponent coupling reactions. Ketones are generally less reactive, which can lead to lower yields and require more stringent reaction conditions for the synthesis of tertiary propargylamines.

Stereocontrol: For chiral propargylamines, achieving high enantioselectivity remains a significant hurdle. While methods for the asymmetric synthesis of some propargylamines exist, developing versatile and highly selective catalysts for a broad range of substrates, including sterically hindered ketones like cyclopentanone, is an ongoing area of research.

Reactivity Profile: The specific reactivity profile of this compound has not been extensively documented. A thorough investigation into its reactivity with various electrophiles and nucleophiles would provide valuable insights into its synthetic utility.

| Challenge | Description |

| Low Ketone Reactivity | Ketones are less electrophilic than aldehydes, often resulting in lower yields in KA² coupling reactions. |

| Enantioselectivity | Achieving high levels of stereocontrol in the synthesis of chiral propargylamines is difficult. |

| Side Product Formation | Undesired side reactions can lead to complex product mixtures and lower the overall yield. |

| Limited Reactivity Data | The specific chemical reactivity of this compound is not well-documented. |

Prospective Avenues for Advanced Synthetic Methodologies

Future research should focus on developing more efficient and selective synthetic routes to this compound and related compounds.

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on cyclopentyl protons (δ 1.5–2.5 ppm) and alkyne carbons (δ 70–90 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and salt formation (if crystalline) .

How does the compound’s stability vary under different experimental conditions (pH, temperature, solvents)?

Advanced Research Question

Stability is critical for pharmacological assays. Key factors:

How can researchers resolve contradictions in spectral data or bioactivity results?

Advanced Research Question

- Data Cross-Validation : Compare NMR/MS with computational predictions (e.g., PubChem’s InChI key ).

- Replicate Experiments : Ensure purity via recrystallization or column chromatography .

- Literature Benchmarking : Align findings with structurally similar compounds (e.g., cyclohexyl analogs ).

What are potential pharmacological applications of this compound in receptor-binding studies?

Advanced Research Question

The cyclopentyl-alkyne moiety may interact with:

- Neurological Targets : NMDA or σ receptors, analogous to arylcyclohexylamines .

- Enzyme Inhibition : Probe kinase or protease active sites via alkyne-mediated covalent binding .

Methodology : - Radioligand displacement assays (e.g., competitive binding with ³H-MK-801) .

- Molecular docking using software like AutoDock to predict binding affinities .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced Research Question

- QSAR Studies : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with bioactivity .

- DFT Calculations : Optimize geometries and predict reaction pathways for derivative synthesis .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor risks .

- Storage : In airtight containers under dry, cool conditions to prevent hydrolysis .

How can reaction intermediates be isolated and characterized to improve mechanistic understanding?

Advanced Research Question

- Quenching Reactions : Halt reactions at timed intervals (e.g., using ice baths) to trap intermediates .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track alkyne formation .

- Isolation Techniques : Use flash chromatography or preparative TLC for unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.